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Compound of Interest

2-[(4-Methylpiperazin-1-
Compound Name:
yl)methyllaniline

Cat. No.: B019190

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for the specific ortho-
isomer, 2-[(4-Methylpiperazin-1-yl)methyl]aniline, is limited. This guide provides an overview
of expected properties based on its chemical structure and available data for the closely related
para-isomer, 4-[(4-Methylpiperazin-1-yl)methyl]aniline, which should be used as a directional
reference only. The experimental protocols provided are generalized standard procedures for
this class of compound and should be adapted as necessary.

Introduction

2-[(4-Methylpiperazin-1-yl)methyl]aniline is an organic compound featuring a substituted
aniline and a methylpiperazine moiety. Such structures are common scaffolds in medicinal
chemistry and are often investigated as intermediates in the synthesis of pharmacologically
active agents. A thorough understanding of the solubility and stability of this molecule is critical
for its handling, formulation development, and for ensuring the integrity and reproducibility of
experimental results. This document outlines the anticipated physicochemical characteristics of
this compound and provides standardized protocols for its empirical determination.

Physicochemical Properties

While specific data for the ortho-isomer is not readily available, data for the para-isomer (CAS
70261-82-4) can offer some insight into the expected properties. The positional change of the
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methylpiperazinyl-methyl group from the para to the ortho position can influence properties
such as melting point and crystal packing, but general solubility trends may show some
correlation.

Table 1: Physicochemical Properties of the Reference Isomer 4-[(4-Methylpiperazin-1-
yl)methyl]aniline

Value (Predicted or
Property ) Source
Experimental)

Molecular Formula C12H19Ns [1]
Molecular Weight 205.3 g/mol [2]
Melting Point 97-99 °C [2]
Boiling Point 331.2 £ 27.0 °C (Predicted) [2]
Density 1.085 + 0.06 g/cm? (Predicted) [2]
pKa 7.65 £ 0.10 (Predicted) [1]

Solubility Profile

The solubility of 2-[(4-Methylpiperazin-1-yl)methyl]aniline is dictated by its structural
features. The aniline and piperazine rings contain basic nitrogen atoms, suggesting that
solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the
formation of soluble ammonium salts. The aniline portion contributes to some polarity, while the
benzyl and methyl groups add lipophilic character.

Qualitative data for the para-isomer indicates it is slightly soluble in chloroform and methanol
and has low solubility in water.[1][2] A similar profile is anticipated for the ortho-isomer. For drug
development, aqueous solubility above 60 pg/mL is often considered a desirable starting point.

[3]

Table 2: lllustrative Solubility Data Presentation
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Solvent/Medium Temperature (°C) Method Solubility (pg/mL)
Water 25 Thermodynamic Data Not Available
PBS (pH 7.4) 25 Thermodynamic Data Not Available
0.1 NHCI(pH 1.2) 25 Thermodynamic Data Not Available
Methanol 25 Thermodynamic Data Not Available
Chloroform 25 Thermodynamic Data Not Available
DMSO 25 Thermodynamic Data Not Available

Stability Profile

The stability of 2-[(4-Methylpiperazin-1-yl)methyl]aniline is crucial for determining its shelf-
life and appropriate storage conditions. The aniline moiety is susceptible to oxidation, which
can be accelerated by exposure to air, light, and certain metal ions, often leading to coloration
of the material. The compound may also be sensitive to thermal and photolytic degradation.

For regulatory purposes, stability testing is guided by the International Council for
Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[4][5] These studies involve exposing
the compound to a variety of stress conditions to identify potential degradation products and
establish degradation pathways.[6]

Table 3: lllustrative Stability Data Summary (Forced Degradation)
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Major Degradants

Stress Condition Duration Degradation (%)
Formed

Acid Hydrolysis (0.1 N ) )

24 h Data Not Available Data Not Available
HCI, 60°C)
Base Hydrolysis (0.1 ) ]

24 h Data Not Available Data Not Available
N NaOH, 60°C)
Oxidation (3% Hz202, ) i
RT) 24 h Data Not Available Data Not Available
Thermal (80°C, Solid ) )

48 h Data Not Available Data Not Available
State)
Photolytic (ICH Q1B) 1.2 million lux hours Data Not Available Data Not Available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of 2-[(4-
Methylpiperazin-1-yl)methyl]aniline.

Thermodynamic Solubility Determination (Shake-Flask
Method)

This method is considered the "gold standard" for determining equilibrium solubility and is
crucial for lead optimization and pre-formulation studies.[7][8][9]

Methodology:

» Preparation: Add an excess amount of the solid compound to a series of vials, each
containing a precisely measured volume of a specific solvent or buffer (e.g., water, PBS pH
7.4, 0.1 N HCI). Ensure enough solid is present to maintain a saturated solution with
undissolved solid remaining after equilibration.[8]

o Equilibration: Seal the vials and place them in a constant temperature shaker or agitator
(e.q., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium
(typically 24 to 72 hours).[7][9]
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» Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.
Carefully collect the supernatant. To ensure all particulate matter is removed, filter the
supernatant through a low-binding filter (e.g., 0.22 um PVDF) or centrifuge at high speed and
collect the clear liquid.[7]

o Quantification: Prepare a series of calibration standards of the compound in a suitable
solvent. Analyze the filtered supernatant and the standards using a validated analytical
method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved
compound.[10]

» Data Reporting: The solubility is reported as the mean concentration from replicate
experiments (e.g., in pg/mL or mM). The pH of the saturated solution should also be
measured and reported, especially for buffered systems.[3]

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to identify likely degradation products and establish
the intrinsic stability of the molecule. These studies are a key component of the ICH Q1A
guidelines.[6][11][12]

Methodology:

o Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent
(e.g., methanol or acetonitrile) at a known concentration.

e Stress Conditions:

o Acid Hydrolysis: Dilute the stock solution with 0.1 N to 1 N HCI and incubate at a
controlled temperature (e.g., 60-80 °C).

o Base Hydrolysis: Dilute the stock solution with 0.1 N to 1 N NaOH and incubate at a
controlled temperature (e.g., 60-80 °C).

o Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30%
H20:2) at room temperature.
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o Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a controlled
oven. Also, heat a solution of the compound.

o Photostability: Expose the solid compound and its solution to light providing an overall
illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy
of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]

» Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

o Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute
samples as necessary.

e Analysis: Analyze the stressed samples and an unstressed control sample using a stability-
indicating analytical method, typically a gradient reverse-phase HPLC method with UV or MS
detection. This method must be able to separate the intact drug from all degradation
products.

» Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the
intact drug in stressed samples to the control. Identify and characterize significant
degradation products using techniques like LC-MS/MS to elucidate degradation pathways.[6]

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols
described above.
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Thermodynamic Solubility Workflow (Shake-Flask)

1. Preparation
Add excess solid compound to solvent/buffer

2. Equilibration
Agitate at constant temperature (24-72h)

3. Phase Separation

Filter or centrifuge to remove solid

4. Quantification
Analyze supernatant by HPLC or LC-MS/MS

5. Reporting
Calculate solubility (e.g., pg/mL)
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Forced Degradation Workflow

Prepare Stock Solution
of Compound

2. Apply Stress Conditions

Acid Hydrolysis Base Hydrolysis Oxidation

3. Sample at Time Points

4. Analyze by Stability-Indicating HPLC

5. Evaluate Data
Calculate % degradation & identify degradants

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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